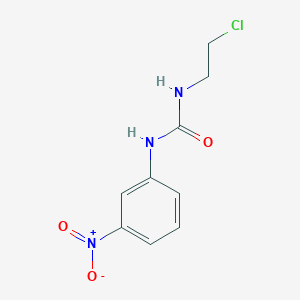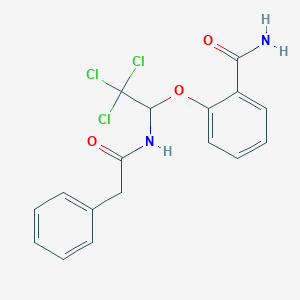
2-(2-Isopropyl-5-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an acetohydrazide group linked to a phenoxy moiety, which is further substituted with isopropyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide typically involves the following steps:
-
Formation of the Phenoxy Intermediate
Starting Material: 2-Isopropyl-5-methylphenol.
Reaction: The phenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(2-Isopropyl-5-methylphenoxy)acetic acid.
-
Hydrazide Formation
Starting Material: 2-(2-Isopropyl-5-methylphenoxy)acetic acid.
Reaction: The acetic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.
-
Schiff Base Formation
Starting Material: 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide.
Reaction: The hydrazide is then condensed with 4-methylbenzaldehyde in ethanol, using an acid catalyst (e.g., acetic acid), to form the final product, 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the hydrazide group can lead to the formation of corresponding azides or nitriles.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can convert the hydrazide to an amine or hydrazine derivative.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substitution reactions can modify the phenoxy or benzylidene moieties, leading to a variety of derivatives.
Common Reagents and Conditions
Solvents: Ethanol, methanol, dichloromethane, and water.
Catalysts: Acetic acid, sulfuric acid, and bases like sodium hydroxide.
Temperature: Reactions are typically conducted at room temperature to reflux conditions.
科学的研究の応用
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Studies have shown that hydrazide derivatives exhibit antimicrobial activity, making this compound a candidate for developing new antibiotics.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a basis for drug development.
Medicine
Anticancer Research: The compound’s structure suggests potential activity against cancer cells, and it could be investigated for cytotoxic properties.
Anti-inflammatory Agents: Hydrazides are known for their anti-inflammatory effects, and this compound could be explored for similar applications.
Industry
Polymer Additives: It can be used as an additive in polymer formulations to enhance properties like thermal stability and mechanical strength.
Dye Precursors: The compound may serve as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The phenoxy and benzylidene moieties contribute to the compound’s overall lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability.
類似化合物との比較
Similar Compounds
2-(2-Isopropyl-5-methylphenoxy)acetohydrazide: Lacks the benzylidene group, which may affect its biological activity and chemical reactivity.
N’-(4-Methylbenzylidene)acetohydrazide: Lacks the phenoxy moiety, which could influence its solubility and interaction with biological targets.
2-(2-Isopropylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide: Similar structure but without the methyl group on the phenoxy ring, potentially altering its properties.
Uniqueness
The unique combination of the phenoxy, isopropyl, methyl, and benzylidene groups in 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions in biological systems and versatile reactivity in chemical synthesis, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
302909-75-7 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)18-10-7-16(4)11-19(18)24-13-20(23)22-21-12-17-8-5-15(3)6-9-17/h5-12,14H,13H2,1-4H3,(H,22,23)/b21-12+ |
InChIキー |
OKXCEPCABBRLAA-CIAFOILYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=CC(=C2)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline](/img/structure/B11994858.png)


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994888.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11994891.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11994898.png)


![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994925.png)

![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11994963.png)

